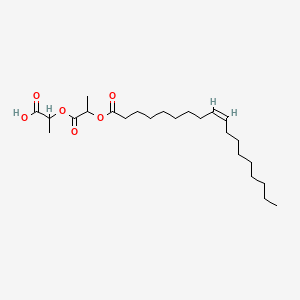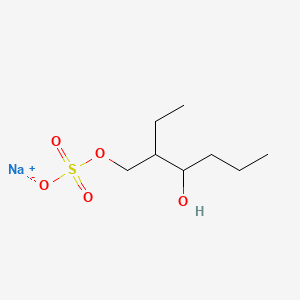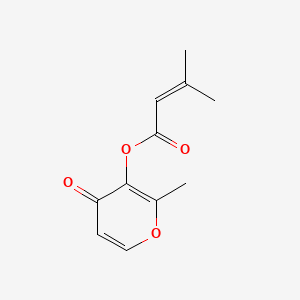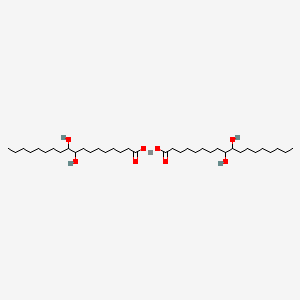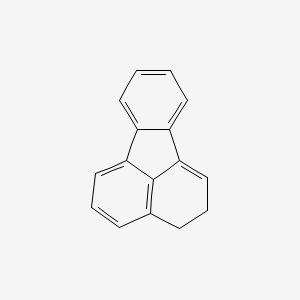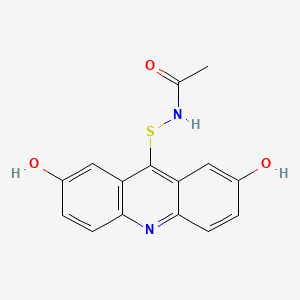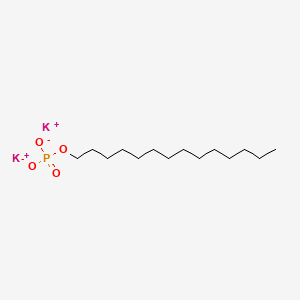
1-Tetradecanol, phosphate, potassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Tetradecanol, phosphate, potassium salt is a chemical compound with the molecular formula C₁₄H₂₉K₂O₄P. It is a potassium salt of 1-tetradecanol phosphate, which is derived from 1-tetradecanol, a straight-chain saturated fatty alcohol. This compound is used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1-Tetradecanol, phosphate, potassium salt can be synthesized through the phosphorylation of 1-tetradecanol. The process involves the reaction of 1-tetradecanol with phosphoric acid, followed by neutralization with potassium hydroxide to form the potassium salt. The reaction conditions typically include:
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete phosphorylation.
Catalysts: Catalysts such as sulfuric acid may be used to facilitate the reaction.
Solvents: Organic solvents like diethyl ether or ethanol may be used to dissolve the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process includes:
Hydrogenation of Myristic Acid: 1-Tetradecanol is produced by the hydrogenation of myristic acid, which is derived from natural sources like nutmeg, palm kernel oil, and coconut oil.
Phosphorylation: The 1-tetradecanol is then phosphorylated using phosphoric acid.
Neutralization: The resulting product is neutralized with potassium hydroxide to form the potassium salt.
化学反应分析
Types of Reactions
1-Tetradecanol, phosphate, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phosphate group back to the hydroxyl group.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces 1-tetradecanol.
Substitution: Produces various substituted phosphates.
科学研究应用
1-Tetradecanol, phosphate, potassium salt has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of surfactants and other chemical compounds.
Biology: Employed in studies related to cell membrane structure and function due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and emulsifiers.
作用机制
The mechanism of action of 1-tetradecanol, phosphate, potassium salt involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.
Molecular Targets and Pathways
Lipid Bilayers: The compound interacts with lipid bilayers, altering their properties.
Signal Transduction Pathways: It can modulate pathways involved in cell signaling by affecting membrane-associated receptors and enzymes.
相似化合物的比较
1-Tetradecanol, phosphate, potassium salt can be compared with other similar compounds such as:
1-Tetradecanol: The parent compound, which lacks the phosphate group and has different solubility and reactivity properties.
Sodium Lauryl Sulfate: Another amphiphilic compound used in detergents and cosmetics, but with a sulfate group instead of a phosphate group.
Cetyl Phosphate: A similar compound with a longer carbon chain, used in similar applications but with different physical properties.
Uniqueness
This compound is unique due to its specific combination of a fatty alcohol and a phosphate group, which imparts distinct chemical and physical properties. Its potassium salt form enhances its solubility in water, making it suitable for various applications in aqueous environments.
属性
CAS 编号 |
97435-26-2 |
|---|---|
分子式 |
C14H29K2O4P |
分子量 |
370.55 g/mol |
IUPAC 名称 |
dipotassium;tetradecyl phosphate |
InChI |
InChI=1S/C14H31O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;;/h2-14H2,1H3,(H2,15,16,17);;/q;2*+1/p-2 |
InChI 键 |
QSLLXQPOVJSDAY-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




